molecular formula C10H16N2O B12312445 cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Cat. No.: B12312445
M. Wt: 180.25 g/mol
InChI Key: CKGHZPIIIRETTP-UHFFFAOYSA-N
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Description

Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further substituted with two methyl groups and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclobutyl derivatives with pyrazole intermediates. One common method includes the alkylation of 1,5-dimethyl-1H-pyrazole with cyclobutyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions on the pyrazole ring could introduce various functional groups.

Scientific Research Applications

Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(1H-pyrazol-3-yl)methanol
  • 1,5-Dimethyl-1H-pyrazol-3-yl)methanol
  • Cyclobutyl(1,5-dimethyl-1H-pyrazol-4-yl)methanol

Uniqueness

Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both cyclobutyl and pyrazole moieties, which confer distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

cyclobutyl-(1,5-dimethylpyrazol-3-yl)methanol

InChI

InChI=1S/C10H16N2O/c1-7-6-9(11-12(7)2)10(13)8-4-3-5-8/h6,8,10,13H,3-5H2,1-2H3

InChI Key

CKGHZPIIIRETTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(C2CCC2)O

Origin of Product

United States

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